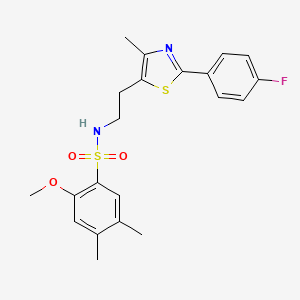

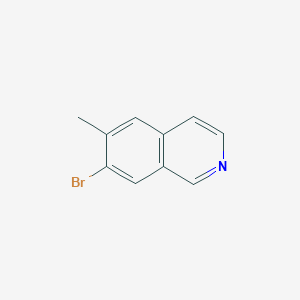

![molecular formula C27H28 B2482804 1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene CAS No. 190728-99-5](/img/structure/B2482804.png)

1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indene derivatives are a significant area of research in organic chemistry due to their potential applications in material science, pharmaceuticals, and as catalysts in polymerization reactions. The compound appears to be a complex indene derivative with multiple substitutions, which could impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of indene derivatives, such as cationic nickel indenyl complexes and zirconium derivatives, involves sophisticated organometallic chemistry techniques. For example, Vollmerhaus et al. (1997) detailed the preparation and characterization of cationic complexes with 1-methylindenyl, showcasing the intricate steps involved in synthesizing such compounds (Vollmerhaus, Bélanger-Gariépy, & Zargarian, 1997).

Molecular Structure Analysis

The molecular structure of indene derivatives is often determined using X-ray crystallography, as demonstrated by Bandy et al. (1991), who elucidated the crystal structure of a zirconium compound derived from a chiral indene derivative (Bandy, Green, Gardiner, & Prout, 1991).

Chemical Reactions and Properties

Indene derivatives participate in various chemical reactions, including polymerization and cycloaddition reactions. For instance, Morton et al. (2014) synthesized olefin-bridged bis-(2-indenyl) metallocenes of titanium and zirconium, showcasing their reactivity and potential in catalyzing polymerization processes (Morton, Al-Shammari, Sun, Zhu, & Stephan, 2014).

Applications De Recherche Scientifique

Benzofulvene Derivatives and Polymer Properties

Benzofulvene derivatives related to 1-methylene-3-(4-methylphenyl)-1H-indene structures exhibit spontaneous thermoreversible polymerization, leading to polymers with unique properties. These polymers demonstrate variable degrees of π-stacking, nanostructured macromolecular aggregates, and high solubility in common organic solvents. The substituents play a crucial role in modulating properties like molecular weight, structure, thermoreversibility, and aggregation behavior of the polymers (Cappelli et al., 2007).

Ansa-Metallocene Complexes and Stereochemistry

Ansa-metallocene complexes involving ligands similar to 1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene display unique stereochemical properties. The structural characteristics, such as the arrangement of ligands and the metal center's openness, significantly affect the complexes' behaviors and applications in areas like stereochemical control in catalysis and material synthesis (Halterman et al., 2000).

Propriétés

IUPAC Name |

1-propan-2-ylidene-3-[2-(3-propan-2-ylideneinden-1-yl)propan-2-yl]indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28/c1-17(2)23-15-25(21-13-9-7-11-19(21)23)27(5,6)26-16-24(18(3)4)20-12-8-10-14-22(20)26/h7-16H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHPTXCOXMXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=C(C2=CC=CC=C21)C(C)(C)C3=CC(=C(C)C)C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

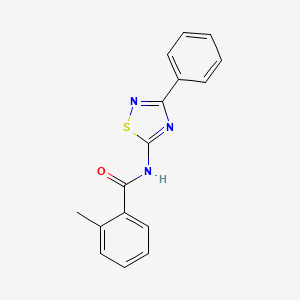

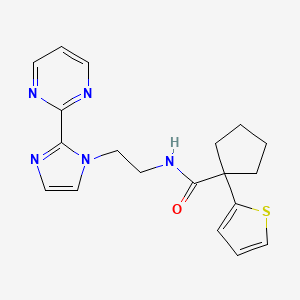

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)

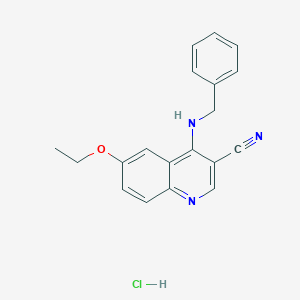

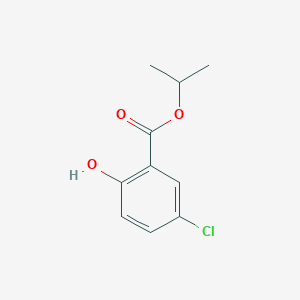

![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)

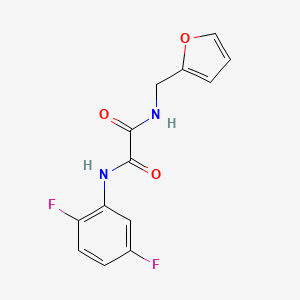

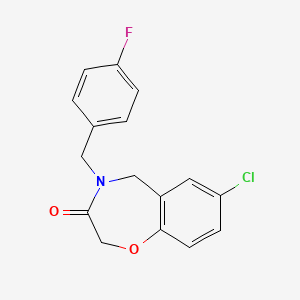

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)